Cas no 511-01-3 (2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-)

511-01-3 structure
商品名:2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- 化学的及び物理的性質
名前と識別子
-
- α-Onocerol
- 5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
- ALPHA-ONOCERIN
- alpha-Onocerol
- α-Onocerin
- α-Onocerinneat
- 1'-hydroxy-MDZ
- 1-Hydroxymethylmidazolam
- 1'-Hydroxymidazolam
- 1-OH-midazolam
- Onocerin
- (+)-Onocerin
- [ "" ]
- Alpha-onocerin chloroform hemisolvate
- C21734
- (+)-alpha-onocerin
- 8,14-secogammacera-8(26),14(27)-diene-3beta,21alpha-diol
- AKOS040761341
- GESZMTVZGWZBPW-IHIDZKKCSA-
- CHEBI:138303
- InChI=1/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1
- (2S,4aR,5S,8aR)-5-[2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
- (3beta,21alpha)-8,14-Secogammacera-8(26),14(27)-diene-3,21-diol
- (+)-Onocerin; -Onocerin
- FS-9945
- NS00042974
- 511-01-3
- (2S,4aR,5S,8aR)-5-{2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]ethyl}-1,1,4a-trimethyl-6-methylenedecahydronaphthalen-2-ol
- EINECS 208-118-6
- Alpha-onocerin, primary pharmaceutical reference standard
- DTXSID10965373
- 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol)
- AKOS032948455
- a-Onocerol
- (2S,4AR,5S,8AR)-5-{2-[(1S,4AR,6S,8AR)-6-HYDROXY-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]ETHYL}-1,1,4A-TRIMETHYL-6-METHYLIDENE-HEXAHYDRO-2H-NAPHTHALEN-2-OL
- 2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-
-
- インチ: InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3/t21-,22-,23-,24-,25-,26-,29+,30+/m0/s1
- InChIKey: GESZMTVZGWZBPW-IHIDZKKCSA-N
- ほほえんだ: C=C1CC[C@H]2C(C)(C)[C@H](CC[C@]2(C)[C@H]1CC[C@H]3C(=C)CC[C@H]4C(C)(C)[C@H](CC[C@]34C)O)O
計算された属性
- せいみつぶんしりょう: 442.38100
- どういたいしつりょう: 442.381080833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 699
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.4
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 524.3±50.0 °C at 760 mmHg
- フラッシュポイント: 210.3±24.7 °C
- PSA: 40.46000
- LogP: 7.30580
- じょうきあつ: 0.0±3.1 mmHg at 25°C
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83528-5MG |
511-01-3 | 5MG |
¥3907.88 | 2023-01-06 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3389-1 mg |
alpha-Onocerol |
511-01-3 | 1mg |
¥1635.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3389-5 mg |
alpha-Onocerol |
511-01-3 | 98% | 5mg |
¥ 2,140 | 2023-07-10 | |
TargetMol Chemicals | TN3389-1 mL * 10 mM (in DMSO) |
alpha-Onocerol |
511-01-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2240 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O29070-5mg |
5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol |
511-01-3 | 5mg |
¥3200.0 | 2021-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83528-5MG |
α-Onocerin |
511-01-3 | 5mg |
¥4403.23 | 2024-12-24 | ||
ChemFaces | CFN98814-10mg |
alpha-Onocerol |
511-01-3 | >=98% | 10mg |
$318 | 2023-09-19 | |
PhytoLab | 83528-50mg |
α-Onocerin |
511-01-3 | ≥ 95.0 % | 50mg |
€1381.5 | 2023-10-25 | |
PhytoLab | 83528-500mg |
α-Onocerin |
511-01-3 | ≥ 95.0 % | 500mg |
€12280 | 2023-10-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05800590-10MG |
Alpha-onocerin |
511-01-3 | primary reference standard | 10MG |
¥5216.93 | 2022-02-23 |
2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)- 関連文献
-
Eugene E. van Tamelen,Martin A. Schwartz,Edward J. Hessler,Angelo Storni Chem. Commun. (London) 1966 409
-
Tsutomu Hoshino Org. Biomol. Chem. 2017 15 2869
-
Kuan Chen,Meng Zhang,Min Ye,Xue Qiao Nat. Prod. Rep. 2021 38 2261
-
4. 820. The chemistry of gum labdanum. Part II. The structure of labdanolic acidJ. D. Cocker,T. G. Halsall J. Chem. Soc. 1956 4262
-
Hidayat Hussain,Jianbo Xiao,Akbar Ali,Ivan R. Green,Bernhard Westermann Nat. Prod. Rep. 2023 40 412
511-01-3 (2-Naphthalenol,5,5'-(1,2-ethanediyl)bis[decahydro-1,1,4a-trimethyl-6-methylene-,(2S,2'S,4aR,4'aR,5S,5'S,8aR,8'aR)-) 関連製品
- 7786-67-6(Isopulegol)
- 1059-14-9(Taraxasterol)
- 473-15-4(β-Eudesmol Standard)
- 545-47-1(lupeol)
- 1449-09-8(24-Methylene-9,19-cyclolanostan-3-ol)
- 473-98-3(Betulin)
- 104870-56-6((+)-Isopulegol)
- 866811-44-1(3-(benzenesulfonyl)-N-(4-ethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2034350-07-5(4-oxo-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H-chromene-2-carboxamide)
- 1208083-81-1(8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:511-01-3)alpha-Onocerol

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ